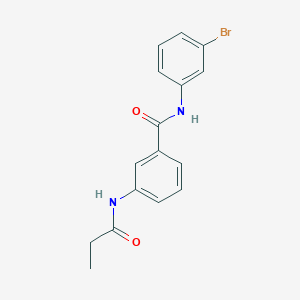![molecular formula C13H18FNO B5368311 [3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)
[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride, also known as FBM, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of benzylpiperidine and has been found to have several biochemical and physiological effects. In
作用機序
The mechanism of action of [3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride involves its ability to bind to the dopamine transporter and inhibit the reuptake of dopamine. This results in an increase in dopamine levels in the brain, which can have several effects on the body. This compound has also been found to have potential use as a tool for studying the effects of dopamine on the brain and its role in various neurological disorders.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can have several effects on the body, including the regulation of mood, motivation, and movement. This compound has also been found to have potential use in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
実験室実験の利点と制限
[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride has several advantages and limitations for lab experiments. Its ability to increase dopamine levels in the brain makes it a useful tool for studying the effects of dopamine on the body. However, its potential use as a ligand for the dopamine transporter also means that it can interfere with other experiments that involve the dopamine transporter. Additionally, the synthesis method of this compound can be complex, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on [3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride. One potential direction is to study its potential use in the treatment of various neurological disorders, including Parkinson's disease and ADHD. Another potential direction is to study its effects on other neurotransmitters in the brain, such as serotonin and norepinephrine. Additionally, further research is needed to optimize the synthesis method of this compound to make it more accessible for scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has several applications, including its use as a ligand for the dopamine transporter and its potential use in the treatment of various neurological disorders. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound has the potential to be a valuable tool for studying the effects of dopamine on the body and its role in various neurological disorders.
合成法
The synthesis method of [3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride involves several steps. The first step involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-fluorobenzylpiperidine. The second step involves the reduction of 4-fluorobenzylpiperidine using sodium borohydride to form [3-(4-fluorobenzyl)-3-piperidinyl]methanol. The final step involves the formation of this compound by reacting [3-(4-fluorobenzyl)-3-piperidinyl]methanol with hydrochloric acid.
科学的研究の応用
[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride has been extensively studied for its potential use in scientific research. It has been found to have several applications, including its use as a ligand for the dopamine transporter, a protein that plays a crucial role in the regulation of dopamine levels in the brain. This compound has also been found to have potential use as a tool for studying the effects of dopamine on the brain and its role in various neurological disorders.
特性
IUPAC Name |
[3-[(4-fluorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-4-2-11(3-5-12)8-13(10-16)6-1-7-15-9-13/h2-5,15-16H,1,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKMJZATYFTOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368234.png)
![2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile](/img/structure/B5368240.png)
![{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5368244.png)

![2-(2-bromo-4-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5368256.png)
![8-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5368265.png)
![1-ethyl-4-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}-2-pyrrolidinone](/img/structure/B5368267.png)
![ethyl 5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368270.png)
![N-cyclopropyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5368272.png)
![4-(cyclohexylmethyl)-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5368284.png)
![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)

![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)
